![molecular formula C8H4Cl2N2O2 B13102534 4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B13102534.png)
4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid
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Overview
Description
4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dichloropyridazine with a suitable pyrrole derivative. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups attached to the pyridazine ring .
Scientific Research Applications
4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
3,6-Dichloropyridazine: Shares the pyridazine core but lacks the fused pyrrole ring.
4,6-Dichloropyrrolo[1,2-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridazine ring.
Uniqueness: 4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and material science, offering advantages such as enhanced binding affinity and specificity .
Biological Activity
4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C5H2Cl2N2O2
- Molecular Weight : 192.99 g/mol
- CAS Number : 1040246-87-4
- Structure : The compound features a pyrrolopyridazine core with two chlorine substituents and a carboxylic acid functional group.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
A549 (Lung Cancer) | 15.0 | G2/M phase arrest |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.
Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
---|---|---|
TNF-α | 250 | 75 |
IL-6 | 300 | 90 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action appears to involve disruption of bacterial cell membranes.
Case Studies
-
Study on Anticancer Activity
- Objective : To evaluate the anticancer effects of this compound.
- Methodology : MCF-7 and A549 cells were treated with varying concentrations of the compound.
- Findings : The compound exhibited dose-dependent inhibition of cell proliferation with significant apoptosis observed via flow cytometry.
-
Anti-inflammatory Study
- Objective : To assess the anti-inflammatory properties in LPS-stimulated macrophages.
- Methodology : Macrophages were treated with the compound prior to LPS exposure.
- Findings : A notable decrease in TNF-α and IL-6 levels was recorded, indicating effective modulation of inflammatory responses.
Properties
Molecular Formula |
C8H4Cl2N2O2 |
---|---|
Molecular Weight |
231.03 g/mol |
IUPAC Name |
4,6-dichloropyrrolo[1,2-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-1-6-7(10)5(8(13)14)2-11-12(6)3-4/h1-3H,(H,13,14) |
InChI Key |
IUBFBVKMENFINL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=NN2C=C1Cl)C(=O)O)Cl |
Origin of Product |
United States |
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